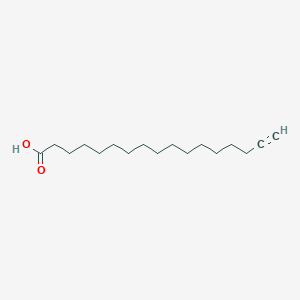
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Overview
Description
“7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 938283-44-4 . It is a powder form substance .
Molecular Structure Analysis
The molecular weight of “7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is 207.16 . The IUPAC name is 7-fluoro-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .Physical And Chemical Properties Analysis
The compound is a powder form substance . It has a storage temperature of room temperature .Scientific Research Applications
Antibacterial Agents
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is structurally related to fluoroquinolones, a class of potent antibacterial agents. Researchers have explored its potential as a scaffold for designing new antibiotics. By modifying the side chains or substituents, scientists aim to enhance its antibacterial activity against resistant strains .
Topoisomerase Inhibitors
Topoisomerases are enzymes involved in DNA replication and repair. Some fluoroquinolones, including derivatives of our compound, inhibit bacterial topoisomerases. Investigating their interactions with these enzymes can lead to novel therapeutic strategies for combating bacterial infections .
Anticancer Agents
The quinoline core has attracted attention in cancer research due to its diverse biological activities. Researchers have explored the anticancer potential of 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. By understanding its mechanisms of action, scientists aim to develop targeted therapies for specific cancer types .
Anti-inflammatory Properties
Quinoline derivatives often exhibit anti-inflammatory effects. Researchers have investigated whether our compound possesses similar properties. Understanding its impact on inflammatory pathways could lead to the development of new anti-inflammatory drugs .
Metal Chelation
The carboxylic acid group in 7-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allows it to chelate metal ions. This property has potential applications in metal-based therapies, such as treating heavy metal poisoning or designing contrast agents for imaging techniques .
Fluorescent Probes
Fluorinated compounds often serve as fluorescent probes in biological studies. Researchers have explored the fluorescence properties of our compound. By attaching fluorophores to its structure, it could be used for cellular imaging, drug delivery, or studying protein interactions .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as fluoroquinolones, primarily target bacterial dna gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. Inhibiting this enzyme halts DNA replication, which is crucial for bacterial growth and reproduction .
Mode of Action
Fluoroquinolones, a class of compounds structurally similar to the compound , act by inhibiting the supercoiling activity of bacterial dna gyrase, thereby halting dna replication .
Biochemical Pathways
By analogy with fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna replication pathways .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to the inhibition of bacterial growth and reproduction by halting dna replication .
properties
IUPAC Name |
7-fluoro-2-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-6-2-1-5-3-7(10(14)15)9(13)12-8(5)4-6/h1-4H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDLAHPTTPKYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101213322 | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
938283-44-4 | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938283-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-1,2-dihydro-2-oxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101213322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({[3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl}amino)benzoic acid](/img/structure/B3169800.png)

![2,2-Dimethyl-3-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B3169808.png)



![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B3169832.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169840.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B3169865.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169872.png)
![3-[(3-Methylphenoxy)methyl]benzoic acid](/img/structure/B3169877.png)

![2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169911.png)